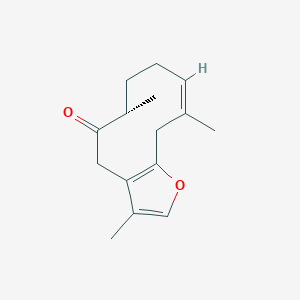

Radicinol

描述

Radicinol is a natural product that belongs to the class of resorcylic acid lactones. It is produced by various fungal species, including Cochliobolus australiensis and Alternaria radicina .

科学研究应用

Radicinol 已被广泛研究其在各个领域的应用:

作用机制

Radicinol 通过多种机制发挥其作用:

准备方法

合成路线和反应条件: Radicinol 可以通过真菌培养物的发酵合成。 该过程包括在合适的培养基上培养真菌,然后使用色谱技术提取和纯化化合物 . This compound 的绝对构型已使用旋光法(如旋光色散、电子圆二色性和振动圆二色性)确定 .

工业生产方法: this compound 的工业生产涉及真菌培养物的大规模发酵。真菌在生物反应器中受控条件下培养,以优化 this compound 的产量。 然后使用先进的色谱方法提取和纯化化合物 .

化学反应分析

反应类型: Radicinol 经历各种化学反应,包括氧化、还原和取代。 它可以形成衍生物,如乙酰酯和六氢衍生物 .

常见试剂和条件:

氧化: this compound 可以用高锰酸钾或过氧化氢等试剂氧化。

还原: 还原反应可以使用硼氢化钠或氢化铝锂进行。

取代: 取代反应通常涉及酰氯或卤代烷烃等试剂.

主要产物: 这些反应形成的主要产物包括 this compound 的各种酯和还原形式,这些产物已被研究其植物毒性和生物活性 .

相似化合物的比较

Radicinol 与其他间苯二酚酸内酯类似,如 radicinin、3-epi-radicinin 和 cochliotoxin . 它在特定的酶抑制活性及其作为生物除草剂的潜力方面是独特的 .

类似化合物:

Radicinin: 另一种具有植物毒性的间苯二酚酸内酯。

3-epi-Radicinin: radicinin 的差向异构体,具有相似的生物活性。

Cochliotoxin: 一种具有植物毒性和酶抑制活性的相关化合物.

This compound 因其植物毒性、酶抑制和抗增殖活性的独特组合而脱颖而出,使其成为科学研究和工业应用中备受关注的化合物。

属性

IUPAC Name |

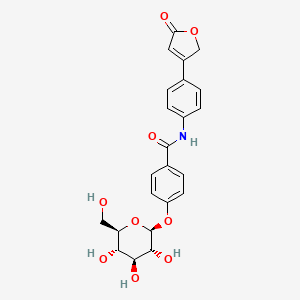

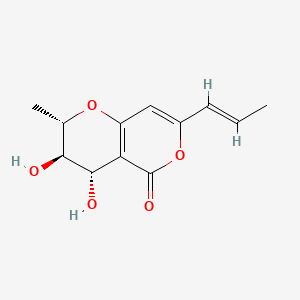

(2S,3R,4S)-3,4-dihydroxy-2-methyl-7-[(E)-prop-1-enyl]-3,4-dihydro-2H-pyrano[3,2-c]pyran-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O5/c1-3-4-7-5-8-9(12(15)17-7)11(14)10(13)6(2)16-8/h3-6,10-11,13-14H,1-2H3/b4-3+/t6-,10-,11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMDHRYWEFJLSJF-AVJAUVGNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC1=CC2=C(C(C(C(O2)C)O)O)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C1=CC2=C([C@@H]([C@H]([C@@H](O2)C)O)O)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65647-66-7 | |

| Record name | Radicinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065647667 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is radicinol and where is it found?

A: this compound is a fungal secondary metabolite belonging to the dihydropyranopyran-4,5-dione family. It is primarily produced by certain Alternaria species, such as Alternaria chrysanthemi, Alternaria radicina, and Alternaria longipes, often found in association with various plants, including umbelliferous plants like carrots. [, , , , ]

Q2: What other related compounds are produced by these fungi?

A: Besides this compound, these fungal species also produce other structurally related compounds, including radicinin, 3-epithis compound, cochliotoxin, and chloromonilinic acids. [, , , ]

Q3: Is this compound found naturally in plants?

A: Yes, this compound has been detected in carrot samples naturally infected by Alternaria radicina, often in conjunction with radicinin. []

Q4: What is the effect of temperature on this compound production by the fungi?

A: Studies have shown that the production of this compound, along with other metabolites like radicinin and epi-radicinol, in Alternaria radicina is influenced by temperature. Successive temperature increases from 1 °C to 10 °C and then to 20 °C stimulated the accumulation of these compounds in both naturally contaminated and artificially inoculated carrots. [, ]

Q5: How does this compound's structure compare to other related compounds, and how does this impact activity?

A: this compound shares a core dihydropyranopyran-4,5-dione structure with compounds like radicinin and cochliotoxin. Structure-activity relationship (SAR) studies suggest that the presence of an α,β-unsaturated carbonyl group at C-4, a free secondary hydroxyl group at C-3, and the specific stereochemistry at C-3 are crucial for the phytotoxic activity of these compounds. Modifications to these functionalities can significantly impact their potency and selectivity. [, ] For example, while radicinin shows strong phytotoxicity against buffelgrass, this compound with its differing C-3 configuration, exhibited significantly weaker activity in comparison. []

Q6: Are there any known methods for the chemical synthesis of this compound?

A: Yes, total syntheses of this compound and its 3-epimer, 3-epithis compound, have been achieved. These strategies employed gold-catalyzed cyclization reactions to construct the core pyrone ring system and utilized a common intermediate to access both target compounds through divergent synthetic routes. []

Q7: Has the biosynthesis of this compound been investigated?

A: While the complete biosynthetic pathway of this compound remains to be fully elucidated, studies on Alternaria chrysanthemi have revealed that this compound is likely biosynthesized from radicinin through a biotransformation process. []

Q8: Are there any known interactions of this compound with other organisms?

A: Yes, Alternaria longipes can biotransform radicinin into both this compound and 3-epithis compound. This biotransformation process exhibits stereoselectivity, and the product ratios appear to be influenced by the fungal growth medium composition. []

Q9: Have there been any studies on the potential toxicity of this compound?

A: While specific toxicity studies on this compound are limited, it is worth noting that structurally related compounds like radicinin and cochliotoxin have shown phytotoxic effects. Further research is necessary to fully understand the potential toxicological profile of this compound. [, , ]

Q10: What analytical techniques are used to identify and quantify this compound?

A: Various spectroscopic techniques, including GC-MS, LC-MS, 1H NMR, and 13C NMR, are employed for the identification and characterization of this compound. [] These methods allow for the determination of its molecular formula, weight, and structural features.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)-N-[(2S)-1-(methylsulfanylmethylsulfinyl)propan-2-yl]prop-2-enamide](/img/structure/B1239510.png)

![2-[(11E,13Z)-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[(5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl)oxymethyl]-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde](/img/structure/B1239522.png)